(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
Brand Name:
Vulcanchem
CAS No.:
195202-08-5
VCID:
VC20931775
InChI:
InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1
SMILES:
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Molecular Formula:
C13H18O5
Molecular Weight:
254.28 g/mol
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
CAS No.: 195202-08-5
Cat. No.: VC20931775
Molecular Formula: C13H18O5
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195202-08-5 |
|---|---|
| Molecular Formula | C13H18O5 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid |
| Standard InChI | InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1 |
| Standard InChI Key | WBULUDGUWZFLMO-VIFPVBQESA-N |
| Isomeric SMILES | CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
| SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
| Canonical SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator